molecular formula C6H8N2O B1348840 4,5-Dimethyl-2-pyrimidinol CAS No. 34939-17-8

4,5-Dimethyl-2-pyrimidinol

Cat. No. B1348840
CAS RN: 34939-17-8
M. Wt: 124.14 g/mol
InChI Key: YIJYGMPPWWXWLA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-pyrimidinol (4,5-DMP) is an important organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4,5-DMP has been used in a variety of biochemical and physiological studies, and its synthesis and mechanism of action have been studied extensively.

Scientific Research Applications

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

4,5-Dimethyl-2-pyrimidinol has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . Two routes were proposed for this synthesis from 5-acetyl-4-aminopyrimidines . This process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .

Formation of 6-Alkyl-3,4-Dihydropyrimido[4,5-d]pyrimidines

Another application of 4,5-Dimethyl-2-pyrimidinol is in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines . This is achieved through reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .

Medicinal Chemistry Applications

Pyrimidopyrimidines, which can be synthesized using 4,5-Dimethyl-2-pyrimidinol, have high potential for application in medicinal chemistry . They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Inhibition of Enzymes

Pyrimidopyrimidines are also inhibitors of various enzymes. They have been found to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Synthesis of Fused Heterocyclic Systems

5-Acetyl-4-aminopyrimidines, which can be synthesized from 4,5-Dimethyl-2-pyrimidinol, are promising starting compounds for constructing fused heterocyclic systems .

Synthesis of Substituted Pyrido[2,3-d]pyrimidines

4,5-Dimethyl-2-pyrimidinol has been used in the synthesis of a wide range of substituted pyrido[2,3-d]pyrimidines .

properties

IUPAC Name

5,6-dimethyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYGMPPWWXWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342222
Record name 4,5-DIMETHYL-2-PYRIMIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-pyrimidinol

CAS RN

34939-17-8
Record name 4,5-DIMETHYL-2-PYRIMIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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